- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,

Cas no 94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate)

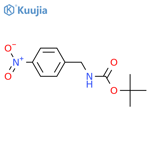

![tert-butyl N-[(4-aminophenyl)methyl]carbamate structure](https://ko.kuujia.com/scimg/cas/94838-55-8x500.png)

94838-55-8 structure

상품 이름:tert-butyl N-[(4-aminophenyl)methyl]carbamate

CAS 번호:94838-55-8

MF:C12H18N2O2

메가와트:222.283523082733

MDL:MFCD03001716

CID:803479

PubChem ID:24874499

tert-butyl N-[(4-aminophenyl)methyl]carbamate 화학적 및 물리적 성질

이름 및 식별자

-

- 4-(N-Boc-Aminomethyl)aniline

- 4-(BOC-AMINOMETHYL)ANILINE

- 4-[(N-Boc)aminomethyl]aniline

- 4-[(N-tert-Butoxycarbonylamino)methyl]aniline

- 5-AMinoMethyl-salicylic acid Methyl ester

- Carbamic acid,N-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester

- tert-butyl 4-aminobenzylcarbamate

- tert-Butyl N-(4-aminobenzyl)carbamate

- tert-butyl N-[(4-aminophenyl)methyl]carbamate

- tert-butyl (4-aminobenzyl)carbamate

- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester

- (4-Aminobenzyl)carbamic acid tert-butyl ester

- N-[(4-aminophenyl)methyl](tert-butoxy)carboxamide

- p-BocNHCH2C6H4NH2

- 4[N-Boc aminomethyl]aniline

- t-butyl-4-aminobenzy

- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)

- 4-(((tert-Butyloxycarbonyl)amino)methyl)aniline

- 4-[(N-tert-Butyloxycarbonyl)amino]benzylamine

- J-513793

- AM10035

- SY027299

- SCHEMBL54834

- 4-[N-Boc aminomethyl]aniline

- tert-butyl-4-aminobenzylcarbamate

- 4-(tert.butoxycarbonylaminomethyl)-aniline

- MFCD03001716

- 94838-55-8

- AS-0007

- N-t-butyloxycarbonyl-p-aminobenzylamine

- B56846

- (4-AMINO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER

- 4-(n-tert.butoxycarbonyl-aminomethyl)-aniline

- CS-B0791

- 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline

- 4-(N-tert-butoxycarbonylaminomethyl)aniline

- Z600391710

- (4-aminobenzyl)carbamic acid t-butyl ester

- AC-6434

- 4-[(N-Boc)aminomethyl]aniline, 97%

- FT-0642289

- BCP24294

- tert-butyl (4-amino-benzyl)-carbamate

- UXWQXBSQQHAGMG-UHFFFAOYSA-N

- N-(4-aminophenylmethyl)carbamic acid t-butyl ester

- t-butyl-4-aminobenzylcarbamate

- 4-tert.butoxycarbonylaminomethyl-aniline

- 4-amino-N-tert-butoxycarbonylbenzylamine

- EN300-51826

- AKOS005071696

- BP-21488

- p-tert-butoxycarbonylaminomethylaniline

- DTXSID20373203

- SB79930

- 4-(N-Boc)aminomethyl aniline

- DB-006553

- BBL102863

- STL556671

-

- MDL: MFCD03001716

- 인치: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)

- InChIKey: UXWQXBSQQHAGMG-UHFFFAOYSA-N

- 미소: O(C(NCC1C=CC(=CC=1)N)=O)C(C)(C)C

계산된 속성

- 정밀분자량: 222.13700

- 동위원소 질량: 222.137

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 16

- 회전 가능한 화학 키 수량: 4

- 복잡도: 228

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 2

- 토폴로지 분자 극성 표면적: 64.4

- 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

- 색과 성상: Pale-yellow to Yellow-brown Solid

- 밀도: 1.095

- 융해점: 75-78 °C (lit.)

- 비등점: 382.3°Cat760mmHg

- 플래시 포인트: 185°C

- 굴절률: 1.542

- PSA: 64.35000

- LogP: 3.26560

tert-butyl N-[(4-aminophenyl)methyl]carbamate 보안 정보

-

기호:

- 신호어:Warning

- 피해 선언: H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26; S36

-

위험물 표지:

- 저장 조건:Room temperature

- 위험 용어:R36/37/38

- 위험 등급:IRRITANT

tert-butyl N-[(4-aminophenyl)methyl]carbamate 세관 데이터

- 세관 번호:2924299090

- 세관 데이터:

중국 세관 번호:

2924299090개요:

2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

신고 요소:

제품명, 성분 함량, 용도, 포장

요약:

2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

tert-butyl N-[(4-aminophenyl)methyl]carbamate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM118504-5g |

4-(Boc-aminomethyl)aniline |

94838-55-8 | 95%+ | 5g |

$76 | 2023-01-09 | |

| Chemenu | CM118504-10g |

4-(Boc-aminomethyl)aniline |

94838-55-8 | 95%+ | 10g |

$136 | 2023-01-09 | |

| Apollo Scientific | OR322111-25g |

4-[(N-Boc)aminomethyl]aniline |

94838-55-8 | 97+% | 25g |

£236.00 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-250mg |

tert-Butyl (4-aminobenzyl)carbamate |

94838-55-8 | 250mg |

¥66.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | D523830-100g |

4-(N-BOC-AMINOMETHYL)ANILINE |

94838-55-8 | 97% | 100g |

$1200 | 2024-06-05 | |

| TRC | B619800-10g |

4-(N-Boc-aminomethyl)aniline |

94838-55-8 | 10g |

$ 1270.00 | 2022-06-07 | ||

| TRC | B619800-1000mg |

4-(N-Boc-aminomethyl)aniline |

94838-55-8 | 1g |

$ 196.00 | 2023-04-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0464-50G |

tert-butyl N-[(4-aminophenyl)methyl]carbamate |

94838-55-8 | 97% | 50g |

¥ 3,762.00 | 2023-04-12 | |

| abcr | AB169872-250 mg |

4-(N-Boc-aminomethyl)aniline, 95%; . |

94838-55-8 | 95% | 250mg |

€81.90 | 2023-05-07 | |

| Enamine | EN300-51826-1.0g |

tert-butyl N-[(4-aminophenyl)methyl]carbamate |

94838-55-8 | 95.0% | 1.0g |

$59.0 | 2025-03-21 |

tert-butyl N-[(4-aminophenyl)methyl]carbamate 합성 방법

합성회로 1

반응 조건

1.1 Solvents: Ethyl acetate ; 30 min, 0 °C; 18 h, 23 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C

1.2 0 °C; 2 h, 0 °C

1.2 0 °C; 2 h, 0 °C

참조

- Photoswitchable Pseudoirreversible Butyrylcholinesterase Inhibitors Allow Optical Control of Inhibition in Vitro and Enable Restoration of Cognition in an Alzheimer's Disease Mouse Model upon Irradiation, Journal of the American Chemical Society, 2022, 144(7), 3279-3284

합성회로 3

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

참조

- "Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist, ACS Chemical Neuroscience, 2021, 12(9), 1632-1647

합성회로 4

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 50 psi, rt

참조

- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,

합성회로 5

반응 조건

1.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Methanol ; 30 min, 0 °C; 15 min, 0 °C

참조

- Preparation of peptidyl antithrombotic agents, United States, , ,

합성회로 6

반응 조건

1.1 Solvents: Tetrahydrofuran ; 2 h, rt

참조

- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; rt; 10 h, rt

참조

- Preparation of o-pyrrolidinyl benzamide compound, China, , ,

합성회로 8

반응 조건

1.1 Solvents: Tetrahydrofuran

참조

- Photoswitchable Amino Acids - Synthesis, Photochromism and Incorporation into Peptidic Grb2-SH2 Antagonists, 2006, , ,

합성회로 9

반응 조건

1.1 Solvents: Tetrahydrofuran ; 2 h, rt

참조

- N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor, Journal of Medicinal Chemistry, 2003, 46(14), 3116-3126

합성회로 10

반응 조건

1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; cooled; 18 h, rt

참조

- Preparation of (sulfonylamino)(aminomethylidene)indolinones as cell proliferation inhibitors., World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Catalysts: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ; 1 min, 30 - 35 °C

참조

- Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic Efficiency, Journal of Organic Chemistry, 2011, 76(17), 7132-7140

합성회로 12

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 35 psi, rt

참조

- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111

합성회로 13

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, rt

참조

- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

합성회로 14

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 1 atm, rt

참조

- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

합성회로 15

반응 조건

1.1 Solvents: Tetrahydrofuran ; rt; 90 min, rt

참조

- Preparation of selective NPY (Y5) antagonists and pharmaceutical compositions thereof for treating an abnormality modulated by human Y5 receptor activity., World Intellectual Property Organization, , ,

합성회로 16

반응 조건

1.1 Solvents: Dichloromethane ; rt; 2 h, rt

참조

- Chloride transport activities of trans- and cis-amide-linked bisureas, Chemical Communications (Cambridge, 2015, 51(44), 9197-9200

합성회로 17

반응 조건

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , 1,4-Dioxane , Water ; 4 h, 70 °C; 70 °C → 25 °C

참조

- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,

합성회로 18

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

참조

- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer, European Journal of Medicinal Chemistry, 2023, 248,

합성회로 19

반응 조건

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt

참조

- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

합성회로 20

반응 조건

1.1 Solvents: Tetrahydrofuran ; rt; 3 h, rt

참조

- Preparation of substituted pyrimidinamines as small molecule inhibitors of oncogenic CHD1L with preclinical activity against colorectal cancer, World Intellectual Property Organization, , ,

tert-butyl N-[(4-aminophenyl)methyl]carbamate Raw materials

tert-butyl N-[(4-aminophenyl)methyl]carbamate Preparation Products

tert-butyl N-[(4-aminophenyl)methyl]carbamate 공급 업체

Amadis Chemical Company Limited

골드 회원

(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate

주문 번호:A11106

인벤토리 상태:in Stock/in Stock

재다:25g/100g

순결:99%/99%

마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 20:56

가격 ($):230.0/761.0

tert-butyl N-[(4-aminophenyl)methyl]carbamate 관련 문헌

-

László Szabó,Sari Imanishi,Naohiro Kawashima,Rina Hoshino,Kenji Takada,Daisuke Hirose,Takayuki Tsukegi,Kazuaki Ninomiya,Kenji Takahashi RSC Adv. 2018 8 22729

-

Marzia Soligo,Fausto Maria Felsani,Tatiana Da Ros,Susanna Bosi,Elena Pellizzoni,Stefano Bruni,Jacopo Isopi,Massimo Marcaccio,Luigi Manni,Silvana Fiorito Nanoscale Adv. 2021 3 418

94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate) 관련 제품

- 147291-66-5(Tert-Butyl 3-aminobenzylcarbamate)

- 42116-44-9(Carbamic acid, (phenylmethyl)-, 1,1-dimethylethyl ester (9CI))

- 162046-50-6(Tert-butyl 2-aminobenzylcarbamate)

- 1267674-95-2(4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one)

- 127971-53-3(4-(1-Ethylpropyl)amino-2-methyl-3,5-dinitro-benzoic Acid)

- 2228574-05-6(1-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)cyclohexane-1-carboxylic acid)

- 161940-20-1(Methyl 4-Boc-aminothiophene-3-carboxylate)

- 2034608-13-2(1-(4-ethoxyphenyl)-3-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea)

- 2137791-46-7(2-Thiazolecarboxamide, 4-methoxy-5-methyl-)

- 1568159-58-9((1S)-1-(1-methyl-1H-indol-3-yl)ethan-1-ol)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL

순결:98%

재다:Company Customization

가격 ($):문의

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL

순결:98%

재다:Company Customization

가격 ($):문의